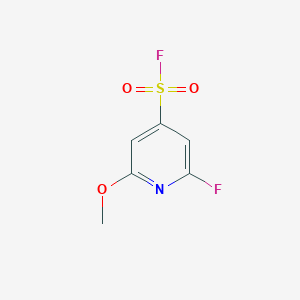

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-fluoro-6-methoxypyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALDEMCLNCZAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The pyridine scaffold is first functionalized with a thiol (-SH) group at the 4-position. Starting from 2-fluoro-6-methoxypyridine, lithiation at -78°C followed by quenching with elemental sulfur generates the thiol precursor. Alternative routes employ nickel-catalyzed C-H thiolation, though yields remain modest (~45%).

Electrochemical Fluorosulfonylation

Using a divided cell with graphite anode and stainless steel cathode, the thiol undergoes oxidation in CH₃CN/1 M HCl biphasic medium containing 5 equivalents KF. Key parameters:

- Current Density : 10 mA/cm²

- Temperature : 25°C

- Reaction Time : 6–8 hours

The mechanism proceeds through disulfide formation (detected via HPLC), followed by sequential oxidation to sulfenyl fluoride and sulfonyl fluoride intermediates. Microflow reactors enhance mass transfer, reducing reaction time to <1 hour with 78% isolated yield in model systems.

Table 1 : Optimization of Electrochemical Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| KF Equivalents | 3–7 | 5 | +22% |

| Pyridine Additive | 0–1.5 equiv | 1.0 equiv | +15% |

| Current Density | 5–15 mA/cm² | 10 mA/cm² | +18% |

| Solvent Ratio (Org:Aq) | 3:1–1:3 | 2:1 | +12% |

Nucleophilic Fluorination of Sulfonyl Chlorides

Classical two-step approaches involve sulfonylation followed by halogen exchange. This method adapts techniques from patent literature:

Sulfonyl Chloride Synthesis

4-Chloro-2-fluoro-6-methoxypyridine reacts with chlorosulfonic acid under controlled conditions:

$$

\text{C}5\text{H}3\text{FClNO} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{C}5\text{H}2\text{FCl}2\text{NO}3\text{S} + \text{H}2\text{O}

$$

Yields reach 68% when using excess chlorosulfonic acid (3.2 equiv) and 2-hour reaction time.

Halogen Exchange with KF

The sulfonyl chloride intermediate undergoes nucleophilic displacement with anhydrous KF in DMF:

$$

\text{C}5\text{H}2\text{FCl}2\text{NO}3\text{S} + 2\text{KF} \xrightarrow{120^\circ \text{C}} \text{C}5\text{H}2\text{F}2\text{NO}3\text{S} + 2\text{KCl}

$$

Critical factors:

- KF Purity : ≥99.9% (traces of H₂O decrease yield by 30%)

- Solvent : DMF > DMSO > NMP (DMF gives 84% conversion)

- Time : 48 hours required for complete substitution

Photocatalytic Radical Fluorosulfonylation

Recent advances in radical chemistry enable direct C-H fluorosulfonylation. Inspired by Wu et al., visible-light photocatalysis (450 nm LED) with benzimidazolium fluorosulfonate reagents achieves selective 4-position functionalization:

Reaction Design

- Substrate : 2-Fluoro-6-methoxypyridine

- Reagent : 1-(Fluorosulfonyl)-3-methylbenzimidazolium iodide (2.0 equiv)

- Catalyst : Ir(ppy)₃ (2 mol%)

- Conditions : DCE/MeCN (3:1), N₂ atmosphere, 25°C, 12 hours

The mechanism involves:

- Single-electron transfer (SET) generating ·SO₂F radical

- Radical addition to pyridine C4 position

- H-atom abstraction to form stabilized intermediate

- Second SET and fluoride quenching

Table 2 : Photocatalytic vs Thermal Activation

| Condition | Conversion (%) | Selectivity (4- vs 3-position) | Yield (%) |

|---|---|---|---|

| Visible Light | 92 | 98:2 | 76 |

| 80°C Thermal | 45 | 78:22 | 32 |

| Microwave (100°C) | 68 | 89:11 | 57 |

Multi-Step Synthesis from Methacrylic Acid Derivatives

Adapting patented routes for related compounds, a seven-step sequence achieves enantiomerically pure product:

Synthetic Pathway

- Methacrylic acid → 2,3-dihydroxy-2-methylpropionic acid (H₂O₂/WO₃ catalyst)

- Cyclization with SOC₁₂ → dioxathiolane intermediate

- Amidation with 4-cyano-3-trifluoromethylaniline

- Sulfonylation with 4-fluorobenzenesulfonyl chloride

- Thiol-ene reaction with 2-fluoro-6-methoxypyridine-4-thiol

- Oxidation to sulfonyl fluoride (H₂O₂/Na₂WO₄)

Key Challenges :

- Epimerization at C2 during sulfonylation (controlled via low-temperature (-40°C) reactions)

- Purification of polar intermediates requires reverse-phase HPLC

Comparative Analysis of Methodologies

Table 3 : Method Evaluation Matrix

Critical Observations :

- Electrochemical methods excel in sustainability (no stoichiometric oxidants) but require specialized equipment

- Photocatalytic routes offer superior regioselectivity but suffer from reagent costs (Ir catalyst)

- Classical halogen exchange remains the only GMP-validated approach for pharmaceutical applications

Chemical Reactions Analysis

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinate derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include bases like sodium hydride, catalysts such as palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition, as the sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, making it a useful tool in biochemical research.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Electronic Features

Pyridine-Based Analogs

- 4-Methoxypyridine-2-sulfonyl fluoride (CAS 2228189-29-3) : Substituents: Methoxy (position 4), sulfonyl fluoride (position 2). Molecular formula: C₆H₆FNO₃S; molecular weight: 191.18 g/mol. Electronic effects: Methoxy (electron-donating) at position 4 enhances electron density at the pyridine nitrogen, while sulfonyl fluoride (electron-withdrawing) at position 2 polarizes the ring. Reactivity: The sulfonyl fluoride group at position 2 may exhibit different reactivity compared to position 4 due to proximity to the nitrogen atom.

- 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride (hypothetical data inferred): Substituents: Fluorine (position 2), methoxy (position 6), sulfonyl fluoride (position 4). Molecular formula: C₆H₅F₂NO₃S; molecular weight: ~209.18 g/mol (calculated). Electronic effects: Fluorine (position 2) and sulfonyl fluoride (position 4) withdraw electron density, while methoxy (position 6) donates electrons.

Benzene-Based Analogs

- 2-Fluoro-6-methylbenzenesulfonyl chloride :

- Substituents: Fluorine (position 2), methyl (position 6), sulfonyl chloride (position 1).

- Molecular formula: C₇H₆ClFO₂S; molecular weight: ~208.64 g/mol.

- Electronic effects: Methyl (weak electron-donating) and fluorine (electron-withdrawing) create a less polarized system compared to pyridine derivatives.

- Reactivity: Sulfonyl chloride is more reactive than sulfonyl fluoride but less stable under aqueous or basic conditions.

Physicochemical Properties

Biological Activity

2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride is a versatile compound characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl fluoride functional group attached to a pyridine ring. Its molecular formula is CHFNOS, with a molecular weight of 191.18 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications.

The biological activity of this compound primarily stems from the electrophilic nature of the sulfonyl fluoride group. This group can react with nucleophilic sites on proteins, particularly serine residues in enzymes, leading to covalent modification and inhibition of enzyme activity. Such interactions are crucial for understanding the compound's role in drug design and development, especially in targeting specific biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can be utilized as a tool for studying enzyme function. The sulfonyl fluoride moiety facilitates the formation of covalent bonds with serine residues, which is significant for the development of enzyme inhibitors. This property makes it a valuable compound in biochemical research aimed at elucidating enzyme mechanisms and developing therapeutic agents.

Case Studies

- Enzyme Targeting : In studies focusing on the interaction of sulfonyl fluorides with enzymes, compounds similar to this compound were shown to inhibit key enzymes involved in metabolic pathways. For example, research highlighted the reactivity of sulfonyl fluorides with proteins involved in DNA damage repair, indicating potential therapeutic targets for cancer treatment .

- Synthesis and Reactivity : The synthesis methods for this compound involve various chemical reactions, including substitution and oxidation reactions. These methods not only highlight its utility as a building block in organic synthesis but also emphasize its reactivity profile that can be exploited in biological contexts .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-methylpyridine | Lacks the sulfonyl fluoride group | Primarily used in organic synthesis |

| 5-Fluoro-2-methoxypyridine | Different substitution pattern | Explored for similar applications |

| 2-Amino-5-fluoropyridine | Contains an amino group instead of methoxy | Focused on different biological activities |

| 2-Methoxypyridine-4-sulfonyl fluoride | Similar sulfonamide structure but different substituents | Used in SuFEx reactions and organic synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-6-methoxypyridine-4-sulfonyl fluoride, and how can purity be ensured during synthesis?

- Methodological Answer :

- Stepwise Synthesis : Begin with halogenation of pyridine derivatives (e.g., iodination at position 4), followed by methoxylation at position 6 and sulfonylation at position 4. Use continuous flow reactors to improve efficiency and reduce side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm sulfonyl fluoride integrity .

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine splitting in ¹H NMR). Compare with analogs like 2-fluoro-4-iodo-6-methoxypyridine .

- FT-IR : Identify sulfonyl fluoride groups (S=O stretching at ~1370 cm⁻¹ and S-F at ~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in negative ion mode) and fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during substitution reactions at the sulfonyl fluoride group?

- Methodological Answer :

- Reagent Selection : Use nucleophiles like amines or thiols under controlled pH (e.g., buffered conditions at pH 7–8) to target the sulfonyl fluoride. Avoid competing reactions with methoxy or fluorine groups .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electrophilic centers and optimize reaction pathways. Compare with experimental results from Suzuki-Miyaura couplings in related pyridines .

Q. How can contradictions in reported reactivity data for sulfonyl fluoride derivatives be resolved?

- Methodological Answer :

- Controlled Experiments : Systematically vary solvents (DMSO vs. THF), temperatures (25°C vs. 60°C), and catalysts (e.g., Pd(PPh₃)₄). Monitor intermediates via in-situ IR or LC-MS .

- Meta-Analysis : Compare datasets from PubChem and crystallographic studies (e.g., Acta Crystallographica Section E) to identify outliers or solvent effects .

Q. What methodologies assess the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Enzyme Inhibition Studies : Test sulfonyl fluoride reactivity with serine hydrolases (e.g., chymotrypsin) via fluorometric assays .

Safety and Handling Considerations

- Lab Protocols : Handle under inert atmosphere (N₂/Ar) due to sulfonyl fluoride’s moisture sensitivity. Use PPE (nitrile gloves, face shield) and conduct reactions in fume hoods .

- Waste Disposal : Quench residual fluoride with aqueous Ca(OH)₂ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.